molecular formula C6H13Cl3N4O B145322 Girodazole CAS No. 135824-74-7

Girodazole

Cat. No. B145322
M. Wt: 263.5 g/mol
InChI Key: TUMTXKWKOVMCSV-BZNGOSNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Girodazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism Of Action

The exact mechanism of action of girodazole is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Girodazole may also induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Girodazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may have implications for the treatment of Alzheimer's disease, as acetylcholine is involved in memory and cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of girodazole is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on girodazole. One area of interest is the development of new synthetic methods for girodazole that are more efficient and cost-effective. Another area of interest is the optimization of girodazole's antitumor activity through the identification of its molecular targets and the development of derivatives with improved potency and selectivity. Additionally, the potential applications of girodazole in the treatment of Alzheimer's disease and other neurological disorders warrant further investigation.

Synthesis Methods

Girodazole is a heterocyclic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 2,4-dichloro-5-nitropyrimidine with 1,2,4-triazole in the presence of a base such as potassium carbonate. The resulting product is then reduced using palladium on carbon to yield girodazole.

Scientific Research Applications

Girodazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, girodazole has been found to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents.

properties

CAS RN

135824-74-7

Product Name

Girodazole

Molecular Formula

C6H13Cl3N4O

Molecular Weight

263.5 g/mol

IUPAC Name

(1S,2S)-3-amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol;dihydrochloride

InChI

InChI=1S/C6H11ClN4O.2ClH/c7-3(1-8)5(12)4-2-10-6(9)11-4;;/h2-3,5,12H,1,8H2,(H3,9,10,11);2*1H/t3-,5+;;/m0../s1

InChI Key

TUMTXKWKOVMCSV-BZNGOSNWSA-N

Isomeric SMILES

C1=C(NC(=N1)[NH3+])[C@@H]([C@H](C[NH3+])Cl)O.[Cl-].[Cl-]

SMILES

C1=C(NC(=N1)N)C(C(CN)Cl)O.Cl.Cl

Canonical SMILES

C1=C(NC(=N1)[NH3+])C(C(C[NH3+])Cl)O.[Cl-].[Cl-]

Other CAS RN

135824-74-7

synonyms

(1S,2S)-3-amino-1-(4-(2-amino-1H-imidazolyl))-2-chloro-1-propanol,2HCL
girodazole
NSC 627434
NSC-627434
RP 49532A
RP-49532A

Origin of Product

United States

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